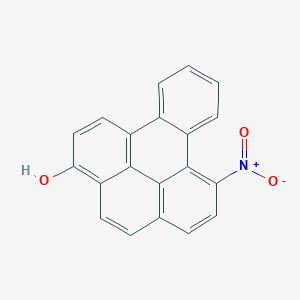

Benzo(e)pyren-3-ol, 8-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo(e)pyren-3-ol, 8-nitro-, also known as Benzo(e)pyren-3-ol, 8-nitro-, is a useful research compound. Its molecular formula is C20H11NO3 and its molecular weight is 313.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzo(e)pyren-3-ol, 8-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo(e)pyren-3-ol, 8-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Toxicological Studies

Genotoxicity Assessment

Benzo(e)pyren-3-ol, 8-nitro- has been studied for its genotoxic effects. Research indicates that nitro-PAHs, including this compound, can form DNA adducts leading to mutations. A study demonstrated that exposure to nitro derivatives increases the formation of DNA adducts significantly compared to their non-nitro counterparts, which is critical in understanding their carcinogenic potential .

Case Study: Rat Model

A significant case study involved exposing rats to benzo[e]pyrene and its nitro derivatives. The results showed that co-exposure with certain azo dyes enhanced the genotoxicity of benzo[e]pyrene, indicating a synergistic effect that could lead to increased cancer risk . This highlights the importance of assessing combined exposures in toxicological evaluations.

Environmental Monitoring

Emission Studies

Benzo(e)pyren-3-ol, 8-nitro- is relevant in studies examining emissions from diesel engines. Research found that using biodiesel blends reduced the emission factors of PAHs and their nitro derivatives, including benzo(e)pyren-3-ol, 8-nitro-. This reduction is crucial for improving air quality and reducing human exposure to these harmful compounds .

Analytical Techniques

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify nitro-PAHs in environmental samples. These methods are essential for monitoring pollution levels and assessing compliance with environmental regulations.

Health Risk Assessment

Human Health Implications

The potential health risks associated with exposure to benzo(e)pyren-3-ol, 8-nitro- are significant due to its mutagenic properties. Epidemiological studies have linked exposure to PAHs with various cancers, emphasizing the need for continuous monitoring and risk assessment .

Biomarkers of Exposure

Research has identified biomarkers related to PAH exposure that can be used in epidemiological studies to assess exposure levels in populations living near industrial sites or areas with heavy traffic.

Future Research Directions

The applications of benzo(e)pyren-3-ol, 8-nitro- continue to evolve as new research uncovers its biological activities and environmental impacts. Future studies should focus on:

- Mechanistic Studies : Understanding the biochemical pathways through which this compound exerts its effects.

- Longitudinal Studies : Assessing chronic exposure effects in human populations.

- Mitigation Strategies : Developing strategies to reduce emissions of nitro-PAHs from industrial sources.

Propiedades

Número CAS |

115664-50-1 |

|---|---|

Fórmula molecular |

C20H11NO3 |

Peso molecular |

313.3 g/mol |

Nombre IUPAC |

8-nitrobenzo[e]pyren-3-ol |

InChI |

InChI=1S/C20H11NO3/c22-17-10-8-14-12-3-1-2-4-13(12)20-16(21(23)24)9-6-11-5-7-15(17)19(14)18(11)20/h1-10,22H |

Clave InChI |

RFVBTMAHKTUIBO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |

Key on ui other cas no. |

115664-50-1 |

Sinónimos |

1-Nitrobenzo(e)pyren-6-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.